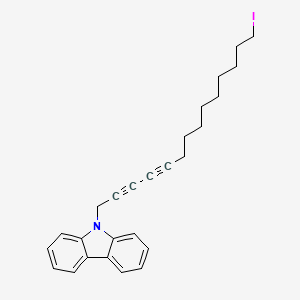
9-(14-Iodotetradeca-2,4-diyn-1-yl)-9H-carbazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9-(14-Iodotetradeca-2,4-diyn-1-yl)-9H-carbazole is a synthetic organic compound that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their diverse applications in organic electronics, photonics, and medicinal chemistry due to their unique structural and electronic properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-(14-Iodotetradeca-2,4-diyn-1-yl)-9H-carbazole typically involves the following steps:
Starting Materials: The synthesis begins with commercially available carbazole and 14-iodotetradeca-2,4-diyn-1-yl bromide.
Coupling Reaction: A palladium-catalyzed coupling reaction, such as the Suzuki or Sonogashira coupling, is employed to attach the 14-iodotetradeca-2,4-diyn-1-yl group to the carbazole core.
Reaction Conditions: The reaction is usually carried out in an inert atmosphere (e.g., nitrogen or argon) with a suitable solvent (e.g., tetrahydrofuran or dimethylformamide) and a base (e.g., potassium carbonate or triethylamine).
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic route to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
化学反应分析
Types of Reactions
9-(14-Iodotetradeca-2,4-diyn-1-yl)-9H-carbazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: Halogen substitution reactions can introduce different functional groups onto the carbazole core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenation reagents like N-bromosuccinimide or N-chlorosuccinimide are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbazole-quinone derivatives, while reduction may produce dihydrocarbazole derivatives.
科学研究应用
Chemistry
In chemistry, 9-(14-Iodotetradeca-2,4-diyn-1-yl)-9H-carbazole is used as a building block for the synthesis of more complex molecules, including polymers and dendrimers.
Biology
In biological research, carbazole derivatives are studied for their potential as anticancer, antimicrobial, and antiviral agents due to their ability to interact with biological macromolecules.
Medicine
In medicinal chemistry, this compound may be explored for its pharmacological properties, including its potential as a therapeutic agent for various diseases.
Industry
In the industrial sector, carbazole derivatives are used in the production of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other electronic devices.
作用机制
The mechanism of action of 9-(14-Iodotetradeca-2,4-diyn-1-yl)-9H-carbazole depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes, receptors, or DNA, leading to therapeutic effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.
相似化合物的比较
Similar Compounds
9H-Carbazole: The parent compound of 9-(14-Iodotetradeca-2,4-diyn-1-yl)-9H-carbazole.
9-Ethylcarbazole: A derivative with an ethyl group at the 9-position.
9-Phenylcarbazole: A derivative with a phenyl group at the 9-position.
Uniqueness
This compound is unique due to the presence of the 14-iodotetradeca-2,4-diyn-1-yl group, which imparts distinct electronic and structural properties. This uniqueness may translate to specific applications in materials science and medicinal chemistry that are not achievable with other carbazole derivatives.
属性
CAS 编号 |
922730-77-6 |
|---|---|
分子式 |
C26H28IN |
分子量 |
481.4 g/mol |
IUPAC 名称 |
9-(14-iodotetradeca-2,4-diynyl)carbazole |
InChI |
InChI=1S/C26H28IN/c27-21-15-9-7-5-3-1-2-4-6-8-10-16-22-28-25-19-13-11-17-23(25)24-18-12-14-20-26(24)28/h11-14,17-20H,1-5,7,9,15,21-22H2 |
InChI 键 |
WSJZULKGMNEUET-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2CC#CC#CCCCCCCCCCI |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl {4-[(2-aminoethyl)carbamoyl]phenoxy}acetate](/img/structure/B14174073.png)
![3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B14174084.png)
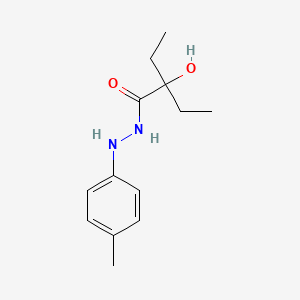
![1-[4-(Benzyloxy)phenyl]-2-(methylamino)ethan-1-one](/img/structure/B14174097.png)
![10-[4-Nitro-3-(trifluoromethyl)anilino]decane-1-thiol](/img/structure/B14174099.png)
![2-(4-Methoxyphenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole](/img/structure/B14174106.png)
![3-{4-[4-(Dimethylamino)butyl]phenyl}oxetan-3-OL](/img/structure/B14174107.png)
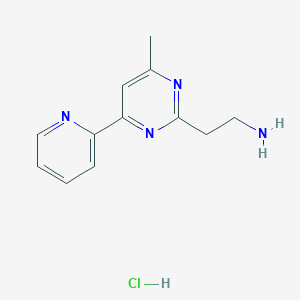
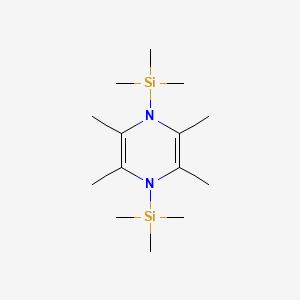
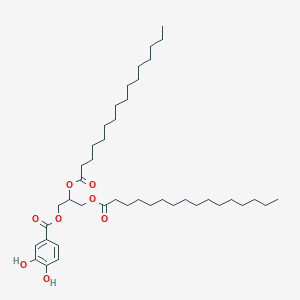
![N,N'-bis[(E)-(2-nitrophenyl)methylidene]biphenyl-4,4'-diamine](/img/structure/B14174138.png)
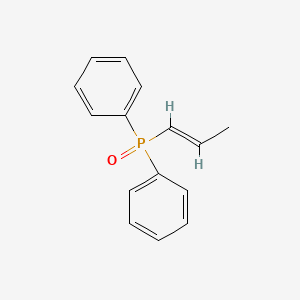
![(2Z)-2-[3-ethoxy-4-(1-phenylethoxy)benzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B14174159.png)
![1-{4-[(4'-Methyl[1,1'-biphenyl]-2-yl)amino]piperidin-1-yl}ethan-1-one](/img/structure/B14174162.png)
